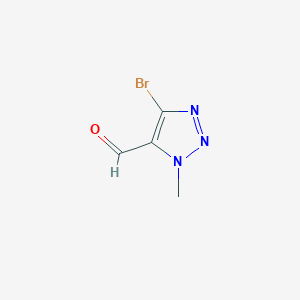

4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-3-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c1-8-3(2-9)4(5)6-7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEENYDFRMABVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402465-82-0 | |

| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a stable 1,2,3-triazole core, a versatile aldehyde group for further derivatization (e.g., reductive amination, Wittig reactions), and a bromine atom that serves as a handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This trifecta of functional groups makes it a valuable building block for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[1]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate. We will delve into the strategic considerations for its synthesis, explain the causality behind experimental choices, and provide detailed, field-proven protocols for its preparation.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a polysubstituted heterocycle like this compound requires careful strategic planning. Two primary retrosynthetic approaches can be envisioned:

-

Late-Stage Functionalization: Beginning with a simple 1-methyl-1H-1,2,3-triazole core and sequentially introducing the bromo and formyl groups at the C4 and C5 positions.

-

Convergent Synthesis (Cycloaddition): Constructing the triazole ring from precursors that already contain the required functionalities or their synthetic equivalents.

While cycloaddition is the cornerstone of triazole synthesis, controlling the regiochemistry of a fully substituted triazole in a single step can be challenging.[2][3] Therefore, a strategy based on the stepwise functionalization of a pre-formed, selectively substituted triazole ring offers superior control and is the recommended approach detailed in this guide. The key is to leverage differential reactivity to install the functional groups in a specific order. Our analysis points to a pathway involving the formylation of a brominated triazole precursor, a route supported by established organometallic methodologies.[4]

Caption: High-level retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: A Step-by-Step Elucidation

The most reliable and controllable route to the target compound begins with 1-methyl-4,5-dibromo-1H-1,2,3-triazole. This starting material allows for selective manipulation of the two bromine atoms. The C5 proton of a 1,4-disubstituted 1,2,3-triazole is more acidic and thus more amenable to deprotonation than the C-H bonds of the N-methyl group. This inherent reactivity difference is the cornerstone of our strategy. The pathway proceeds in two key steps: regioselective monodebromination followed by directed C5-formylation.

Caption: Workflow for the recommended synthesis of the target compound.

Step 1: Regioselective Monodebromination

The first critical transformation is the selective removal of the bromine atom at the 5-position. Halogen-metal exchange reactions are powerful tools for such transformations. The use of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is particularly effective.[5] The slightly higher reactivity of the C5-Br bond, influenced by the electronic environment of the triazole ring, facilitates a regioselective exchange.

Causality: The reaction is performed at low temperatures (-10 °C) to ensure kinetic control and prevent unwanted side reactions, such as exchange at the C4 position or decomposition of the resulting triazolyl-magnesium intermediate. Quenching the reaction with a proton source (e.g., aqueous acid) protonates the intermediate to yield the desired 4-bromo-1-methyl-1H-1,2,3-triazole.[5]

Step 2: Directed C5-Formylation

With the 4-bromo-1-methyl-1H-1,2,3-triazole intermediate in hand, the final step is the introduction of the aldehyde group at the now-vacant C5 position. This is achieved through a classic directed ortho-metalation strategy, adapted for heterocycles.

Causality: The process begins with the deprotonation of the C5-H using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C).[4] This low temperature is crucial to prevent base-mediated decomposition and potential bromine-lithium exchange at the C4 position. The resulting 5-lithiated triazole is a potent nucleophile. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, to install the carbaldehyde group.[4] An acidic workup hydrolyzes the initial adduct to reveal the final product.

Experimental Protocols

The following protocols are consolidated from established methodologies and represent a self-validating system for the synthesis.

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole

-

Reagents & Equipment:

-

1-Methyl-4,5-dibromo-1H-1,2,3-triazole

-

Isopropylmagnesium chloride (2.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon atmosphere setup

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.[5]

-

Cool the solution to -10 °C using an appropriate cooling bath.

-

Add isopropylmagnesium chloride solution (1.15 eq) dropwise via a dropping funnel, maintaining the internal temperature below -5 °C.

-

Stir the reaction mixture at -10 °C for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl solution.[5]

-

Transfer the mixture to a separatory funnel and extract with MTBE (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., MTBE/hexanes) to yield 4-bromo-1-methyl-1H-1,2,3-triazole as a crystalline solid.[5]

-

Protocol 2: Synthesis of this compound

-

Reagents & Equipment:

-

4-Bromo-1-methyl-1H-1,2,3-triazole

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere setup

-

Dry ice/acetone bath

-

-

Procedure:

-

Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (1.1 eq) dropwise. A color change may be observed, indicating the formation of the lithiated species.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF and cool to 0 °C.

-

Transfer the lithiated triazole solution via cannula into the cold DMF solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS RN |

| 4-Bromo-1-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | 161.99 | 13273-53-5[6][7] |

| This compound | C₄H₄BrN₃O | 190.00 | 1402465-82-0[8][9] |

Conclusion

The is reliably achieved through a controlled, two-step sequence involving regioselective monodebromination of a dibrominated precursor followed by directed C5-formylation. This strategic approach leverages the inherent reactivity of the triazole ring and well-established organometallic transformations to build molecular complexity in a predictable manner. The detailed protocols provided herein offer researchers a validated pathway to access this versatile building block, enabling further exploration in drug development and materials science.

References

-

D. M. V. D. Steen, J. G. H. M. Raaijmakers, M. W. G. M. Verhoeven, T. Hansen, 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles, Molecules, 2021, 26, 683. [Link]

-

L. Zhang, X. Ding, G. He, G. Chen, Synthesis methods of 1,2,3-/1,2,4-triazoles: A review, Frontiers in Chemistry, 2022, 10, 991956. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

-

D. M. V. D. Steen, J. G. H. M. Raaijmakers, M. W. G. M. Verhoeven, T. Hansen, 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles, ResearchGate, 2021. [Link]

-

L. Wang, J. Li, Y. Liu, Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid, IOP Conference Series: Earth and Environmental Science, 2019, 252, 022080. [Link]

-

A. A. F. Asal, Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry, Molecules, 2023, 28, 4880. [Link]

-

PubChem. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. [Link]

-

S. Kim, K. Lee, J. Lee, D. Kim, Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations, Organic Letters, 2009, 11, 22, 5110–5113. [Link]

-

ResearchGate. Formation of substituted 1,2,3-triazole-5-carbaldehyde oximes. [Link]

-

American Elements. 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. [Link]

-

S. G. Santra, A. V. Pochivalov, A. A. Legin, V. A. Lopyrev, D. W. G. G. Y. A. I. I. I. V. A. O. A. S. V. A. O. A. S. V. A. O. A. S. V. A. O. A. S. V. A. O. A. S., Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties, Molecules, 2023, 28, 4976. [Link]

-

MySkinRecipes. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL-. [Link]

-

A. A. Gobouri, A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, Beilstein Journal of Organic Chemistry, 2022, 18, 1–27. [Link]

- Google Patents. Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.

-

Y. Hong, J. M. Lee, J. Kim, J. H. Lee, Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism, The Journal of Organic Chemistry, 2017, 82, 17, 9193–9202. [Link]

-

L. Zhang, X. Ding, G. He, G. Chen, Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review, SciSpace, 2022. [Link]

-

Pharmaffiliates. 4-Bromo-1-methyl-1H-1,2,3-triazole | CAS No : 13273-53-5. [Link]

-

A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, A. B. Mohamad, Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, ResearchGate, 2015. [Link]

Sources

- 1. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- [myskinrecipes.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]

- 6. CAS 13273-53-5 | 3H32-9-45 | MDL MFCD10696344 | 4-Bromo-1-methyl-1H-1,2,3-triazole | SynQuest Laboratories [synquestlabs.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. qcc.edu [qcc.edu]

- 9. This compound [cymitquimica.com]

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 1402465-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a plausible multi-step synthesis, explores its chemical reactivity, and discusses its potential applications. Detailed experimental protocols, data tables, and explanatory diagrams are included to offer practical insights for researchers in the field.

Introduction: The Versatility of the Triazole Scaffold

The 1,2,3-triazole core is a privileged scaffold in drug discovery and chemical biology, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment.[1] The introduction of diverse substituents onto the triazole ring allows for the fine-tuning of steric and electronic properties, making these heterocycles valuable components in the design of novel therapeutic agents and functional materials.[2] this compound emerges as a particularly interesting derivative, featuring two distinct and reactive functional groups—a bromine atom and a carbaldehyde—poised for a wide array of chemical transformations. This guide serves as a technical resource for harnessing the synthetic potential of this valuable intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1402465-82-0 | [3][4][5] |

| Molecular Formula | C₄H₄BrN₃O | [3] |

| Molecular Weight | 190.00 g/mol | [3][5] |

| Appearance | Off-white solid (predicted) | General knowledge |

| Purity | Typically >97% | [5] |

| SMILES | CN1C(=C(N=N1)Br)C=O | [3] |

| InChI Key | VEENYDFRMABVST-UHFFFAOYSA-N | [5] |

Storage and Handling: Store in an inert atmosphere at 2-8°C to maintain stability and effectiveness.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.

Synthesis of this compound

While a direct, one-pot synthesis for this specific molecule is not widely reported, a logical and efficient multi-step synthetic pathway can be proposed based on established methodologies for the functionalization of 1,2,3-triazoles. The proposed route involves the initial bromination of 1H-1,2,3-triazole, followed by N-methylation, and concluding with a selective formylation.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole

The initial step involves the direct bromination of the parent 1H-1,2,3-triazole. This reaction proceeds readily in an aqueous medium.

Protocol:

-

To a solution of 1H-1,2,3-triazole in water, slowly add bromine (Br₂) at room temperature.[6]

-

Heat the reaction mixture to approximately 50°C and stir for several hours.[6]

-

A precipitate of 4,5-dibromo-1H-1,2,3-triazole will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The product can be dried in a vacuum oven and is often used in the subsequent step without further purification.[6]

Step 2: Synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole

N-methylation of the dibrominated triazole can be achieved using a suitable methylating agent in the presence of a base.

Protocol:

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

Introduce a methylating agent, for example, methyl iodide (CH₃I), to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 4,5-dibromo-1-methyl-1H-1,2,3-triazole.

Step 3: Selective Formylation via Lithium-Halogen Exchange

The key step in this synthesis is the selective replacement of one of the bromine atoms with a formyl group. This can be accomplished through a bromine-lithium exchange followed by quenching with a formylating agent. The C5-position of the 1,2,3-triazole ring is generally more susceptible to lithiation.[7]

Protocol:

-

Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78°C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The bromine at the 5-position will undergo exchange with lithium.

-

After stirring for a short period at low temperature, quench the resulting lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

An alternative approach for the formylation step is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent prepared from DMF and phosphorus oxychloride (POCl₃).[8][9][10][11] This method is effective for the formylation of electron-rich heterocycles.

Figure 2: Vilsmeier-Haack formylation as an alternative synthetic route.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum for this compound is available.[12] The expected signals are:

-

A singlet for the methyl protons (N-CH₃) around 4.0-4.5 ppm.

-

A singlet for the aldehyde proton (CHO) around 9.5-10.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on analogous structures, the expected chemical shifts are:[13][14]

-

N-CH₃: ~35-40 ppm

-

Triazole C4: ~130-135 ppm (carbon bearing the bromine)

-

Triazole C5: ~140-145 ppm (carbon bearing the aldehyde)

-

C=O (aldehyde): ~180-190 ppm

IR (Infrared) Spectroscopy:

-

A strong absorption band characteristic of the aldehyde C=O stretch is expected in the region of 1680-1710 cm⁻¹.

-

C-H stretching of the methyl and aldehyde groups will appear around 2800-3000 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Utility

The presence of both a bromo and a formyl group on the triazole ring makes this compound a highly versatile synthetic intermediate.

Figure 3: Reactivity map of this compound.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a gateway to a multitude of chemical transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing an entry point for the synthesis of amides, esters, and other carboxylic acid derivatives.

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, which can be further functionalized.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent affords the corresponding amines.

-

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde to various alkenes.

-

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines to form imines, or with active methylene compounds in reactions like the Knoevenagel condensation.[15]

Reactions at the Bromo Group

The bromine atom at the 4-position of the triazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted aminotriazoles.

-

Stille Coupling: Coupling with organostannanes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The sequential and selective manipulation of these two functional groups allows for the construction of complex and diverse molecular architectures.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive building block in several areas of chemical research.

Medicinal Chemistry: Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] This compound can serve as a starting material for the synthesis of novel bioactive molecules. The aldehyde can be used as a handle to introduce pharmacophoric groups, while the bromo group allows for the exploration of structure-activity relationships through the introduction of various substituents via cross-coupling reactions.[1][16]

Materials Science: The rigid, planar structure of the triazole ring, combined with its ability to be functionalized at two positions, makes this molecule a candidate for the development of novel organic materials. Potential applications include the synthesis of:

-

Conjugated polymers: For use in organic electronics.

-

Fluorescent probes: The triazole core can be part of a larger chromophoric system.

-

Ligands for metal complexes: For applications in catalysis or as functional materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward, albeit multi-step, synthesis and the orthogonal reactivity of its two functional groups provide a powerful platform for the generation of a diverse array of complex molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and potential applications, offering a solid foundation for its use in innovative research endeavors in both medicinal chemistry and materials science.

References

-

Verified. (2022, December 21). This compound - Final Sale. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical Sciences, 134(1), 1-7.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemTube3D. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

- Patil, P. G., & Rawal, D. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3734-3743.

- Gaikwad, M. V., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS, (42), 1-10.

-

NSJ Prayoglife. (n.d.). This compound. Retrieved from [Link]

- Begtrup, M., & Larsen, P. (1990). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 243-247.

- Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.

- Li, Y., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. RSC Advances, 8(42), 23685-23690.

-

SpectraBase. (n.d.). 1,2,3-TRIAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

-

Reddit. (2021, April 1). 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Crystals. r/chemistry. Retrieved from [Link]

- Green, D. E., et al. (2023). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. European Journal of Organic Chemistry, 26(4), e202201459.

-

PubChem. (n.d.). 4,5-dibromo-1-methyl-1H-1,2,3-triazole. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 5(10), 7350-7355.

- Bátori, S., Bokotey, S., & Messmer, A. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ARKIVOC, 2012(5), 146-162.

- Van der Eycken, E. V., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(11), 3195.

- Wang, X. J., et al. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. Organic Letters, 11(21), 4946-4949.

- Yoshikai, N., et al. (2017). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 22(10), 1667.

- Corona-Becerril, D., et al. (2021). Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. Molecules, 26(16), 4991.

- Finnegan, W. G., & Henry, R. A. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1645-1649.

- Szafert, S., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(10), 2549.

-

de Oliveira, A. B., et al. (2019). 1H-[3][6][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 30(8), 1735-1746.

- Kumari, M., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Journal of the Iranian Chemical Society, 18(10), 2539-2555.

- Vikrishchuk, N. I., et al. (2019). Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles. Chemistry of Heterocyclic Compounds, 55(4-5), 416-421.

Sources

- 1. d-nb.info [d-nb.info]

- 2. rsc.org [rsc.org]

- 3. qcc.edu [qcc.edu]

- 4. prayoglife.com [prayoglife.com]

- 5. This compound [cymitquimica.com]

- 6. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-bromo-1-methyl-1H-1,2,3-Triazole-5-carboxaldehyde(1402465-82-0) 1H NMR spectrum [chemicalbook.com]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. cahiersmagellanes.com [cahiersmagellanes.com]

- 15. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals | MDPI [mdpi.com]

- 16. reddit.com [reddit.com]

An In-depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a highly functionalized heterocyclic compound poised for significant utility in medicinal chemistry and materials science.[1] Its structure incorporates a stable 1,2,3-triazole core, a reactive aldehyde group, and a synthetically versatile bromine atom.[2] This unique combination of features makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. The 1,2,3-triazole moiety, often installed via "click chemistry," is a well-established pharmacophore known to engage with biological targets through hydrogen bonding and dipole interactions, enhancing the pharmacological profile of drug candidates.[3][4] The aldehyde offers a gateway for derivatization through reactions such as reductive amination, Wittig reactions, and condensations, while the bromo-substituent is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this promising chemical entity.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is recommended upon synthesis or acquisition.

| Property | Value | Source |

| Molecular Formula | C4H4BrN3O | [7] |

| Molecular Weight | 190.00 g/mol | [8] |

| CAS Number | 1402465-82-0 | [8] |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Solubility | (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

Safety and Handling:

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data from related compounds such as 4-bromo-1-methyl-1H-1,2,3-triazole and other brominated aromatic aldehydes suggest that this compound should be handled with care.[9][10][11] It is predicted to be harmful if swallowed and may cause skin and serious eye irritation.[12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All manipulations should be performed in a well-ventilated fume hood.[13]

Proposed Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for this compound has not been identified in the literature. However, a plausible and efficient synthetic route can be postulated based on well-established transformations of the 1,2,3-triazole scaffold. The proposed three-step synthesis begins with the readily available 1H-1,2,3-triazole.

A proposed synthetic pathway for the target molecule.

Step 1: Methylation of 1H-1,2,3-triazole

The initial step involves the N-methylation of 1H-1,2,3-triazole. This reaction can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. A practical procedure involves the formation of the sodium salt of the triazole followed by reaction with iodomethane.[14]

Protocol:

-

To a solution of 1H-1,2,3-triazole in a suitable solvent such as methanol, add one equivalent of sodium methoxide.

-

Stir the mixture at room temperature to form the sodium salt of the triazole.

-

Add one equivalent of methyl iodide and stir the reaction mixture, monitoring for completion by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the resulting 1-methyl-1H-1,2,3-triazole, which is a mixture of N1 and N2 isomers that may require chromatographic separation.

Step 2: Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the C5 position of the 1-methyl-1H-1,2,3-triazole ring is proposed to proceed via a Vilsmeier-Haack reaction.[15][16][17] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[18][19]

Mechanism Insight: The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile.[17] The 1,2,3-triazole ring, being electron-rich, undergoes electrophilic substitution, with the C5 position being susceptible to attack. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired carbaldehyde.

Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.

-

To this mixture, add 1-methyl-1H-1,2,3-triazole dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to around 60-70°C for several hours, monitoring by TLC.[19]

-

Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

The product, 1-methyl-1H-1,2,3-triazole-5-carbaldehyde, can then be extracted with an organic solvent and purified by column chromatography.

Step 3: Electrophilic Bromination

The final step is the regioselective bromination of the triazole ring at the C4 position. Given that the C5 position is now occupied by an electron-withdrawing aldehyde group, the C4 position becomes the most likely site for electrophilic attack. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often in the presence of an acid catalyst.[20]

Protocol:

-

Dissolve 1-methyl-1H-1,2,3-triazole-5-carbaldehyde in a suitable solvent such as methanol or acetic acid.

-

Add one equivalent of N-Bromosuccinimide (NBS) and a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA).[20]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the cited literature, the expected NMR and mass spectrometry data can be predicted based on the structure.

-

¹H NMR: A singlet corresponding to the aldehyde proton (CHO) is expected in the downfield region (δ 9.5-10.5 ppm). A singlet for the N-methyl (N-CH3) protons should appear around δ 3.5-4.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around δ 180-190 ppm. Signals for the C4 and C5 carbons of the triazole ring would be present, with the C4 carbon (bearing the bromine) shifted downfield. The N-methyl carbon should appear in the upfield region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 190.00 g/mol , with a characteristic isotopic pattern for a bromine-containing compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups.

Synthetic transformations of the core molecule.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for introducing a wide range of substituents. Standard organic transformations can be applied, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to build more complex carbon skeletons.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the triazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2][7]

Suzuki-Miyaura Coupling:

This reaction enables the formation of a C-C bond between the triazole ring and various aryl or vinyl boronic acids or esters.[5][21][22]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, 1.1-1.5 equivalents of the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).

-

Degas the mixture and add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Sonogashira Coupling:

This coupling reaction allows for the introduction of terminal alkynes, forming a C-C bond between the triazole and the alkyne.[6][23][24][25]

Generalized Protocol for Sonogashira Coupling:

-

To a reaction vessel, add this compound, 1.2-2.0 equivalents of the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).

-

Add a solvent such as THF or DMF.

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture, remove the solvent, and purify the product by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it a highly valuable scaffold for the development of novel therapeutic agents and functional materials. The 1,2,3-triazole core is a bioisostere for amide bonds and can participate in favorable interactions with biological targets.[4] By leveraging the reactivity of the aldehyde and bromo groups, a multitude of derivatives can be synthesized and screened for various biological activities, including as potential enzyme inhibitors or receptor modulators. Furthermore, the ability to construct extended conjugated systems through cross-coupling reactions opens up possibilities in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound represents a potent and versatile building block for synthetic chemists. While a dedicated synthetic protocol and full characterization data are yet to be published in peer-reviewed literature, its synthesis is readily achievable through established methodologies. The true value of this compound lies in its potential for rapid diversification, enabling the exploration of vast chemical space in the quest for new drugs and materials. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this promising heterocyclic intermediate.

References

(Please note: As specific literature on the synthesis and properties of the title compound is scarce, this reference list includes sources for the synthesis and reactions of related compounds, which form the basis of the proposed methodologies and discussions in this guide.)

-

PubChemLite. This compound (C4H4BrN3O). [Link]

-

Royal Society of Chemistry. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. [Link]

-

ResearchGate. REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. [Link]

-

ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. [Link]

-

ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

-

ResearchGate. Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids.. [Link]

-

National Center for Biotechnology Information. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

-

ResearchGate. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF. [Link]

-

MySkinRecipes. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL-. [Link]

-

Springer. Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. [Link]

-

Synlett. Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. [Link]

-

International Journal of Research in Engineering and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Wiley Online Library. New Trends in Click Reactions for Synthesis of 1,2,3‐Triazole Derivatives. [Link]

-

ResearchGate. Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates.... [Link]

-

MDPI. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]

-

Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

-

National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

National Center for Biotechnology Information. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]

-

Semantic Scholar. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.. [Link]

-

Oriental Journal of Chemistry. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

National Center for Biotechnology Information. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]

-

ResearchGate. Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Capot Chemical. MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole. [Link]

-

ARKAT USA, Inc. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. [Link]

-

ScienceLab.com. material safety data sheet - 4-bromo benzaldehyde 97%. [Link]

-

ResearchGate. (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]

-

MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

-

National Center for Biotechnology Information. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

- Google Patents.

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]

-

PubChem. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

National Center for Biotechnology Information. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

-

Defense Technical Information Center. A Practical Methylation Procedure for (1H)-1,2,4-Triazole. [Link]

Sources

- 1. Buy 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (EVT-13385154) [evitachem.com]

- 2. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- [myskinrecipes.com]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. ijpcbs.com [ijpcbs.com]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. aml.iaamonline.org [aml.iaamonline.org]

- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arkat-usa.org [arkat-usa.org]

- 21. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Sonogashira Coupling [organic-chemistry.org]

A Guide to the Spectroscopic Characterization of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the synthesis of compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The specific derivative, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (C₄H₄BrN₃O, MW: 190.00 g/mol ), represents a versatile synthetic intermediate.[3][4] Its aldehyde functional group is a reactive handle for further molecular elaboration, while the bromo- and methyl-substituted triazole core provides a unique electronic and steric profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the methyl, aldehyde, and triazole ring moieties.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating NMR experiment begins with meticulous sample preparation and parameter selection. The following protocol is a standard for small organic molecules.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters :

-

Pulse Program : Standard single pulse (zg30).

-

Acquisition Time : ~4 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 16 (adjust for signal-to-noise).

-

Spectral Width : -2 to 12 ppm.

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled with Nuclear Overhauser Effect (zgpg30).

-

Acquisition Time : ~1.5 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024 or more (due to low natural abundance of ¹³C).

-

Spectral Width : 0 to 200 ppm.

-

-

Data Processing : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Presentation and Interpretation

The expected NMR data provides a clear electronic picture of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | Singlet | 1H | Aldehyde (-CHO) |

| ~4.15 | Singlet | 3H | N-Methyl (-CH₃) |

Interpretation: The ¹H NMR spectrum is expected to be simple, showing two distinct singlets.

-

Aldehyde Proton (~9.95 ppm) : The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the anisotropic effect of the C=O bond, placing its signal far downfield.

-

N-Methyl Protons (~4.15 ppm) : The three protons of the methyl group are chemically equivalent and attached to a nitrogen atom of the triazole ring. This environment is moderately deshielded, resulting in a singlet in the 4.0-4.5 ppm range. The lack of adjacent protons results in a singlet multiplicity.

Caption: Figure 1: ¹H NMR Structural Assignments

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Aldehyde Carbonyl (C=O) |

| ~145 | Triazole C5 (C-CHO) |

| ~135 | Triazole C4 (C-Br) |

| ~35 | N-Methyl Carbon (-CH₃) |

Interpretation:

-

Carbonyl Carbon (~180 ppm) : This is the most deshielded carbon, typical for an aldehyde.

-

Triazole Ring Carbons (~145, ~135 ppm) : The two carbons within the heterocyclic ring appear in the aromatic/olefinic region. The carbon atom C4, directly attached to the electronegative bromine, is expected to be at a different chemical shift than C5, which is attached to the aldehyde group.[2]

-

N-Methyl Carbon (~35 ppm) : The methyl carbon attached to the nitrogen appears in the aliphatic region, consistent with standard values for N-alkyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction : Perform a background scan of the clean, empty ATR crystal before running the sample.

-

Data Processing : The resulting transmittance or absorbance spectrum is used for analysis.

Data Presentation and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Weak | C-H stretch (aldehyde & methyl) |

| ~1700 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1540 | Medium | N=N stretch (triazole ring) |

| ~1450 | Medium | C=N stretch (triazole ring) |

Interpretation: The most diagnostic peak in the IR spectrum is the strong absorption around 1700 cm⁻¹ , which is a classic indicator of a carbonyl (C=O) group in an aldehyde.[6] The presence of weak C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic and aldehyde C-H bonds. The medium intensity peaks in the 1600-1400 cm⁻¹ region are characteristic of the triazole ring's C=N and N=N stretching vibrations.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : An ESI mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in positive ion mode.

-

Parameters :

-

Ion Source : ESI (+)

-

Capillary Voltage : ~3.5 kV

-

Mass Range : m/z 50-500

-

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and any significant fragment ions.

Data Presentation and Interpretation

| m/z | Proposed Ion |

| 189/191 | [M+H]⁺ |

| 161/163 | [M+H - N₂]⁺ |

| 160/162 | [M - CHO]⁺ |

Interpretation: The molecular formula C₄H₄BrN₃O contains one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, all bromine-containing ions in the mass spectrum will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.

-

Molecular Ion Peak ([M+H]⁺ at m/z 189/191) : In positive-mode ESI, the molecule is typically protonated, giving a pseudomolecular ion at a mass corresponding to (Molecular Weight + 1). The presence of the doublet at m/z 189 and 191 confirms the molecular weight and the presence of one bromine atom.

-

Key Fragmentation : 1,2,3-triazoles are known to undergo fragmentation via the loss of a neutral nitrogen molecule (N₂, 28 Da).[8] The observation of a peak at m/z 161/163 ([189/191 - 28]) is a strong indicator of the triazole ring. Another plausible fragmentation is the loss of the formyl radical (CHO, 29 Da), leading to an ion at m/z 160/162.

Caption: Figure 2: Proposed MS Fragmentation Pathway

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and orthogonal dataset for the comprehensive characterization of this compound. NMR spectroscopy confirms the precise arrangement of protons and carbons, IR spectroscopy identifies the key functional groups, particularly the aldehyde, and mass spectrometry verifies the molecular weight and elemental composition (presence of bromine) while providing structural confirmation through characteristic fragmentation. Together, these techniques form a self-validating system essential for quality control and regulatory submission in any research or drug development setting.

References

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.

- Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.

- Arkat USA. (n.d.).

- MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.

- Wiley-VCH. (2007).

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- The Royal Society of Chemistry. (2024).

- (n.d.).

- ChemicalBook. (n.d.). 4-bromo-1-methyl-1H-1,2,3-Triazole-5-carboxaldehyde(1402465-82-0) 1 H NMR.

- (2025). Verified this compound - Final Sale.

- PubChemLite. (n.d.). This compound (C4H4BrN3O).

- CymitQuimica. (n.d.). This compound.

- NSJ Prayoglife. (n.d.). This compound.

- PubChem. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole.

- ResearchGate. (2024).

- ResearchGate. (n.d.).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. qcc.edu [qcc.edu]

- 4. This compound [cymitquimica.com]

- 5. 4-bromo-1-methyl-1H-1,2,3-Triazole-5-carboxaldehyde(1402465-82-0) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H NMR of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Introduction

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel heterocyclic compounds is paramount. 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS No. 1402465-82-0) is a highly functionalized triazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carbaldehyde moiety on the triazole ring, offers multiple avenues for further chemical transformations. Accurate structural elucidation is the foundation of its utility, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectroscopy of this compound. We will delve into the theoretical principles governing its spectral features, present a detailed, field-proven experimental protocol for acquiring high-quality spectra, and offer an in-depth interpretation of the expected data. This document is designed to equip researchers with the necessary expertise to confidently synthesize and characterize this important chemical entity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, exhibiting two distinct singlets corresponding to the methyl and aldehyde protons. The absence of protons on the triazole ring itself simplifies the spectrum, making the chemical shifts of the substituent protons key identifiers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Methyl Protons (-CH₃) | 4.0 - 4.4 | Singlet (s) | 3H |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Theoretical Basis for Spectral Predictions

The predicted chemical shifts are rooted in the electronic environment of the protons, which is heavily influenced by the aromatic and electron-withdrawing nature of the substituted triazole ring.

The Aldehyde Proton

The proton of the carbaldehyde group is expected to appear significantly downfield, in the range of δ 9.8-10.2 ppm. This is a characteristic feature of aldehyde protons and is attributed to two main factors:

-

Anisotropic Effect of the Carbonyl Group: The circulation of π-electrons in the C=O double bond generates a magnetic field that deshields the aldehyde proton, shifting its resonance to a higher frequency.

-

Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond, further deshielding the proton.

For comparison, the aldehyde proton of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been reported at δ 10.12 ppm in DMSO-d₆ and δ 10.15 ppm in CDCl₃, supporting the predicted downfield shift.[4]

The Methyl Protons

The protons of the N-methyl group are anticipated to resonate in the region of δ 4.0-4.4 ppm. This is considerably downfield from typical N-methyl groups in aliphatic amines, a consequence of the methyl group being directly attached to a nitrogen atom within an aromatic, electron-deficient triazole ring. The triazole ring acts as an electron-withdrawing group, reducing the electron density around the methyl protons and causing a downfield shift. For instance, in 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, the methyl protons appear at δ 4.21 ppm in CDCl₃.[4]

Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative if solubility in CDCl₃ is limited.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be applied if necessary.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value | Justification |

| Spectrometer Frequency | 400 MHz | Standard for routine analysis, providing good resolution. |

| Nucleus | ¹H | |

| Number of Scans | 16-32 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between pulses. |

| Acquisition Time (aq) | 3-4 seconds | Ensures good digital resolution. |

| Spectral Width (sw) | 16 ppm | To encompass the expected chemical shift range. |

| Pulse Width (p1) | Calibrated 90° pulse | To ensure maximum signal intensity. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

III. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Visualization of the Experimental Workflow

Caption: Workflow for ¹H NMR analysis of the target compound.

Interpretation of Spectral Data and Structural Verification

The processed ¹H NMR spectrum should display two sharp singlets.

-

Verification of the Aldehyde Group: The presence of a singlet in the δ 9.8-10.2 ppm region with an integration of 1H is strong evidence for the carbaldehyde group.

-

Verification of the N-Methyl Group: A singlet at approximately δ 4.0-4.4 ppm with an integration of 3H confirms the presence of the methyl group attached to the triazole nitrogen.

-

Confirmation of Purity: The absence of other significant peaks suggests a high degree of purity of the synthesized compound. The simplicity of the spectrum, with only two singlets, is a direct consequence of the substitution pattern on the triazole ring, which lacks any ring protons.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The expected spectrum, characterized by two downfield singlets corresponding to the aldehyde and N-methyl protons, provides a clear and definitive fingerprint of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectral data, ensuring the structural integrity of this valuable synthetic intermediate. This foundational characterization is a critical step in unlocking the potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

-

NSJ Prayoglife. This compound. Available from: [Link]

-

PubChem. 4-Bromo-1-methyl-1H-1,2,3-triazole. Available from: [Link]

-

Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

-

MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

Sources

stability of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

An In-Depth Technical Guide to the Stability of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] Its utility in complex molecular syntheses is contingent upon a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the factors influencing the stability of this reagent, offering insights into its potential degradation pathways and providing field-proven protocols for its assessment, handling, and storage. This document is intended for researchers, chemists, and drug development professionals who utilize reactive heterocyclic intermediates.

Introduction: A Molecule of Dichotomous Character

This compound is a molecule defined by the interplay of its constituent parts: a stable 1,2,3-triazole core and two reactive functional groups, a bromo substituent and a carbaldehyde (formyl) group. The 1,2,3-triazole ring is generally recognized for its aromatic character and thermal stability.[4][5][6] However, the presence of the electron-withdrawing bromo and formyl groups at positions 4 and 5, respectively, modulates the electronic distribution within the ring, influencing its reactivity.

The primary sources of instability in this molecule are anticipated to arise from the aldehyde functionality. Aldehydes are well-known for their susceptibility to oxidation, polymerization, and nucleophilic attack.[7] Furthermore, the carbon-bromine bond can be labile under certain conditions, such as exposure to light or specific reagents, potentially leading to dehalogenation.[8][9] This guide will dissect these potential liabilities to provide a holistic stability profile.

Structural Features and Inherent Stability

The 1,2,3-Triazole Core

The 1,2,3-triazole ring is an aromatic heterocycle that generally confers robustness to a molecule. Computational studies on related triazoles indicate that the 1,2,3-triazole ring is thermally stable, with decomposition pathways typically requiring significant energy input.[10] However, the stability of the triazole ring can be influenced by its substituents. Electron-withdrawing groups, such as the bromo and formyl moieties in the title compound, can impact the ring's electronic character, though in many cases, the ring itself remains intact during degradation processes, with reactions occurring at the substituent sites.[11]

The Carbaldehyde Group: The Primary Reactive Center

The aldehyde group is the most probable site of chemical degradation. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of an adjacent proton. Potential degradation pathways involving the aldehyde include:

-

Oxidation: In the presence of air or other oxidizing agents, the aldehyde can be readily oxidized to the corresponding carboxylic acid.[7] This is a common degradation pathway for many aldehyde-containing compounds.

-

Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization.[7]

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

-

Reactions with Nucleophiles: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, which can be present as impurities or introduced during a reaction.

The Bromo Substituent: A Point of Potential Lability

The carbon-bromine bond is another potential site of instability. Brominated organic compounds can undergo degradation through several mechanisms:

-

Photodegradation: Exposure to UV or even ambient light can induce cleavage of the C-Br bond, leading to debromination via a radical mechanism.[8]

-

Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles.

-

Reductive Dehalogenation: In the presence of reducing agents or certain metals, the bromine can be removed.

Factors Influencing Stability: A Multi-faceted Perspective

The is not an intrinsic constant but is dependent on its environment. The key external factors to consider are temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

While the triazole core is thermally robust, the overall molecule's stability at elevated temperatures may be limited by the aldehyde group.[12] Thermogravimetric analysis (TGA) would be the definitive method to determine its decomposition temperature. Studies on other substituted triazoles have shown decomposition temperatures ranging from 142-319 °C.[6] It is prudent to assume that prolonged exposure to elevated temperatures could lead to gradual degradation.

Photochemical Stability

Given the presence of both a heterocyclic ring system and a carbon-bromine bond, photosensitivity is a significant concern.[8][13] Direct photolysis upon exposure to UV or even strong visible light could initiate degradation.[8] The primary photochemical degradation pathway is likely to be debromination.[8] Therefore, the compound should always be protected from light.

Chemical Stability: pH and Oxidative Stress

The compound's stability is expected to be highly dependent on the chemical environment.

-

Acidic Conditions: While the triazole ring is generally stable in acid, strong acidic conditions could catalyze polymerization of the aldehyde group.[7]

-

Basic Conditions: Strong basic conditions are likely to be detrimental. The Cannizzaro reaction is a possibility, and the triazole ring itself may be susceptible to cleavage under harsh basic conditions.

-

Oxidative Conditions: The aldehyde group is highly susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents will likely lead to the formation of the corresponding carboxylic acid.[7]

Recommended Stability Assessment: Forced Degradation Studies

To empirically determine the , a forced degradation study is essential.[14][15][16] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[15]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation study.

Detailed Experimental Protocols

Objective: To generate potential degradation products and identify the degradation pathways for this compound.

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection would be via a photodiode array (PDA) detector to monitor for peak purity.

Protocol 1: Acid Hydrolysis

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

-

Store a portion of the solution at room temperature and another at 60°C, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before dilution and injection into the HPLC system.

-

Analyze for the appearance of new peaks and the loss of the main peak.

Protocol 2: Base Hydrolysis

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

-

Store the solution at room temperature, protected from light. (Elevated temperature is often unnecessary for base hydrolysis).

-

Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4, 8 hours) due to expected faster degradation.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and injection.

-

Analyze by HPLC.

Protocol 3: Oxidative Degradation

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).

-

Quench the reaction if necessary (e.g., with sodium bisulfite) before injection.

-

Analyze by HPLC.

Protocol 4: Thermal Degradation

-

Place the solid compound in a vial and heat in an oven at a temperature below its melting point (e.g., 60°C or 80°C) for a set period (e.g., 7 days).

-

Separately, prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and store it at the same elevated temperature, protected from light.

-

After the stress period, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

Protocol 5: Photolytic Degradation

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the light-exposed and control samples by HPLC.

Anticipated Degradation Pathways